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Compound of Interest

Compound Name: 2-(2-Ethylphenoxy)acetic acid

Cat. No.: B168020 Get Quote

As a Senior Application Scientist, this guide provides an in-depth analysis of the expected

spectral characteristics of 2-(2-Ethylphenoxy)acetic acid. Given the limited availability of

published experimental spectra for this specific compound, this document leverages

foundational principles of NMR and mass spectrometry, alongside comparative data from its

close structural analog, 2-(2-methylphenoxy)acetic acid, to provide a robust predictive analysis.

This approach is designed to empower researchers in drug discovery and chemical synthesis

with the necessary framework to identify, characterize, and validate this molecule.

Molecular Structure and Analytical Overview
2-(2-Ethylphenoxy)acetic acid (CAS: 1798-03-4, Molecular Formula: C₁₀H₁₂O₃, Molecular

Weight: 180.20 g/mol ) is a carboxylic acid derivative with a phenoxy ether linkage. Its

structural elucidation relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance

(NMR) spectroscopy provides detailed information about the carbon-hydrogen framework,

while Mass Spectrometry (MS) confirms the molecular weight and offers insights into the

molecule's fragmentation patterns, aiding in structural confirmation.

The following sections will provide a predictive analysis of the ¹H NMR, ¹³C NMR, and mass

spectra of 2-(2-Ethylphenoxy)acetic acid. These predictions are based on established

chemical shift theory, spin-spin coupling principles, and known fragmentation mechanisms.

Predicted ¹H NMR Spectral Data
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The ¹H NMR spectrum is anticipated to be complex in the aromatic region due to the ortho-

substitution pattern, leading to second-order coupling effects. The aliphatic region will show

characteristic signals for the ethyl and methylene groups. The spectrum is predicted in a

standard deuterated solvent such as CDCl₃, and chemical shifts (δ) are referenced to

tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 2-(2-
Ethylphenoxy)acetic acid

Proton

Assignment

Predicted

Chemical Shift

(ppm)

Predicted

Multiplicity
Integration Notes

H-a (CH₃) ~ 1.25 Triplet (t) 3H

Coupled to the -

CH₂- protons (H-

b).

H-b (-CH₂-) ~ 2.70 Quartet (q) 2H

Coupled to the

methyl protons

(H-a).

H-c (-OCH₂-) ~ 4.65 Singlet (s) 2H

Methylene

protons of the

acetic acid

moiety.

H-d, H-e, H-f, H-

g (Aromatic)
~ 6.85 - 7.25 Multiplet (m) 4H

Complex

multiplet due to

ortho-

substitution.

H-h (-COOH) ~ 11.0 - 12.0
Broad Singlet (br

s)
1H

Acidic proton,

exchangeable

with D₂O.

Rationale Behind Predictions:
Aromatic Protons (H-d, H-e, H-f, H-g): The four aromatic protons on the substituted benzene

ring are expected to appear as a complex multiplet in the range of 6.85-7.25 ppm. The
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electron-donating nature of the ethyl group and the electron-withdrawing nature of the ether

linkage will influence their precise chemical shifts.

Methylene Ether Protons (H-c): The methylene protons of the acetic acid moiety are adjacent

to an oxygen atom and are expected to be deshielded, appearing as a singlet around 4.65

ppm.

Ethyl Group Protons (H-a, H-b): The ethyl group will present as a characteristic triplet-quartet

pattern. The methyl protons (H-a) will appear as a triplet around 1.25 ppm due to coupling

with the adjacent methylene protons. The methylene protons (H-b) will be a quartet around

2.70 ppm, shifted downfield due to their proximity to the aromatic ring.

Carboxylic Acid Proton (H-h): The acidic proton of the carboxylic acid is highly deshielded

and will appear as a broad singlet at a chemical shift greater than 10 ppm. Its broadness is

due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Based on the structure of 2-(2-Ethylphenoxy)acetic acid, ten distinct carbon signals are

expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(2-Ethylphenoxy)acetic acid
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Carbon Assignment
Predicted Chemical Shift

(ppm)
Notes

C-1 (CH₃) ~ 14.5
Methyl carbon of the ethyl

group.

C-2 (-CH₂-) ~ 23.0
Methylene carbon of the ethyl

group.

C-3 (-OCH₂-) ~ 65.0
Methylene carbon of the acetic

acid moiety.

C-4, C-5, C-6, C-7 (Aromatic

CH)
~ 112.0 - 128.0 Aromatic methine carbons.

C-8 (Aromatic C-Et) ~ 130.0
Quaternary aromatic carbon

attached to the ethyl group.

C-9 (Aromatic C-O) ~ 155.0
Quaternary aromatic carbon

attached to the ether oxygen.

C-10 (C=O) ~ 175.0
Carbonyl carbon of the

carboxylic acid.

Rationale Behind Predictions:
Carbonyl Carbon (C-10): The carboxylic acid carbonyl carbon is the most deshielded,

appearing around 175 ppm.

Aromatic Carbons (C-4 to C-9): The aromatic carbons will resonate in the 112-155 ppm

range. The carbon bearing the ether oxygen (C-9) will be the most downfield of the aromatic

carbons due to the deshielding effect of oxygen. The carbon bearing the ethyl group (C-8)

will also be a downfield quaternary carbon.

Aliphatic Carbons (C-1, C-2, C-3): The aliphatic carbons will appear in the upfield region of

the spectrum. The methylene carbon of the acetic acid moiety (C-3) will be the most

deshielded of the aliphatic carbons due to the adjacent oxygen atom.

Predicted Mass Spectrometry Data
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Electron Ionization (EI) mass spectrometry is expected to show a clear molecular ion peak (M⁺)

and several characteristic fragment ions.

Molecular Ion:

m/z 180.0786: This corresponds to the exact mass of the molecular ion [C₁₀H₁₂O₃]⁺.

Major Predicted Fragment Ions:

m/z 121: This significant peak likely arises from a McLafferty-type rearrangement followed by

cleavage, or from the loss of the carboxymethyl group (-CH₂COOH).

m/z 107: This fragment could result from benzylic cleavage, with the loss of the ethyl group.

m/z 77: A common fragment corresponding to the phenyl cation, arising from further

fragmentation of the aromatic ring.

m/z 45: This peak corresponds to the [COOH]⁺ fragment.

Fragmentation Pathway Diagram

[C10H12O3]+.
m/z = 180

[C7H7O]+.
m/z = 121- •CH2COOH

[C7H7O2]+.
m/z = 107

- C2H5

[COOH]+.
m/z = 45

Rearrangement

[C6H5]+.
m/z = 77

- CO

Click to download full resolution via product page

Caption: Predicted EI-MS fragmentation of 2-(2-Ethylphenoxy)acetic acid.

Experimental Protocols
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To acquire high-quality spectral data for 2-(2-Ethylphenoxy)acetic acid, the following standard

operating procedures are recommended.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H spectrum with a 90° pulse angle.

Set the spectral width to cover a range of -2 to 14 ppm.

Use a relaxation delay of 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover a range of 0 to 200 ppm.

Use a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of

quaternary carbons.

Acquire a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate

the spectra using the residual solvent peak as an internal standard.

Mass Spectrometry
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Sample Introduction: Introduce the sample via a direct insertion probe or through a gas

chromatograph (GC-MS) for volatile compounds.

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Scan a mass range of m/z 40-400 to detect the molecular ion and expected

fragments.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure. Compare the observed fragmentation with predicted pathways.

Conclusion
This guide provides a comprehensive, albeit predictive, spectral analysis of 2-(2-
Ethylphenoxy)acetic acid. The detailed predictions for ¹H NMR, ¹³C NMR, and mass

spectrometry, along with standardized experimental protocols, offer a valuable resource for

researchers. When experimental data becomes available, it can be compared against these

predictions to facilitate a rapid and accurate structural confirmation.

To cite this document: BenchChem. ["2-(2-Ethylphenoxy)acetic acid" spectral data (NMR,
Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b168020#2-2-ethylphenoxy-acetic-acid-spectral-data-
nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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